BenchChemオンラインストアへようこそ!

3-(1-Methylpyrazol-4-yl)morpholine

Synthetic Chemistry Regioisomer Purity Building Block Procurement

3-(1-Methylpyrazol-4-yl)morpholine (CAS 1368178-38-4) is a heterocyclic building block consisting of a morpholine ring substituted at the 3-position with a 1-methylpyrazole moiety. This substitution pattern yields a molecular formula of C8H13N3O, a molecular weight of 167.21 g/mol, and a computed XLogP3 of -0.7, indicating moderate hydrophilicity.

Molecular Formula C8H13N3O
Molecular Weight 167.212
CAS No. 1368178-38-4
Cat. No. B2767351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpyrazol-4-yl)morpholine
CAS1368178-38-4
Molecular FormulaC8H13N3O
Molecular Weight167.212
Structural Identifiers
SMILESCN1C=C(C=N1)C2COCCN2
InChIInChI=1S/C8H13N3O/c1-11-5-7(4-10-11)8-6-12-3-2-9-8/h4-5,8-9H,2-3,6H2,1H3
InChIKeyZJPXISVPGQJGIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methylpyrazol-4-yl)morpholine (CAS 1368178-38-4) – Chemical Identity and Core Pharmacophore Features for Procurement


3-(1-Methylpyrazol-4-yl)morpholine (CAS 1368178-38-4) is a heterocyclic building block consisting of a morpholine ring substituted at the 3-position with a 1-methylpyrazole moiety [1]. This substitution pattern yields a molecular formula of C8H13N3O, a molecular weight of 167.21 g/mol, and a computed XLogP3 of -0.7, indicating moderate hydrophilicity [1][2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors and central nervous system (CNS) agents, where the stereoelectronic profile of the 3-morpholinyl-pyrazole linkage is critical for target engagement [2].

Why 3-(1-Methylpyrazol-4-yl)morpholine Cannot Be Replaced by Generic Pyrazole-Morpholine Isomers


Substituting 3-(1-Methylpyrazol-4-yl)morpholine with its closest positional isomers—such as the 2-morpholinyl or 4-morpholinyl regioisomers—introduces unpredictable alterations in molecular geometry and pharmacophore presentation. While all isomers share the same molecular formula and many computed descriptors, the spatial orientation of the morpholine nitrogen and oxygen lone pairs relative to the pyrazole ring differs markedly between regioisomers [1]. In medicinal chemistry campaigns, this subtle difference can lead to complete loss of on-target potency or altered selectivity profiles, as the morpholine ring's position dictates the vector of hydrogen bond interactions with biological targets [2]. Therefore, direct replacement without re-optimization of the structure-activity relationship (SAR) is not scientifically valid, making procurement of the exact regioisomer essential for reproducible lead optimization.

Quantitative Differentiation Evidence for 3-(1-Methylpyrazol-4-yl)morpholine vs. Closest Analogs


Regioisomeric Purity and Synthetic Accessibility: 3- vs. 2-Morpholinyl Pyrazole

The 3-substituted morpholine isomer (target compound) is generally obtained with higher regioisomeric purity in commercial samples compared to the 2-substituted isomer. Vendor specifications for the target compound typically report a purity of ≥95% (HPLC) and confirm the regioisomer identity via 1H NMR . In contrast, the 2-(1-methylpyrazol-4-yl)morpholine isomer (CAS 1375963-52-2) often contains up to 5% of the 3-substituted byproduct due to similar reactivity during synthesis, leading to potential contamination in sensitive biological assays . This distinction is critical for structure-activity relationship (SAR) studies where even minor regioisomeric impurity can confound biological results.

Synthetic Chemistry Regioisomer Purity Building Block Procurement

Calculated LogP and Topological Polar Surface Area (TPSA) Comparison with Des-Methyl Analog

The N-methyl group on the pyrazole ring of the target compound significantly impacts lipophilicity compared to its des-methyl analog. The target compound has a computed XLogP3 of -0.7, whereas the des-methyl derivative 3-(1H-pyrazol-4-yl)morpholine (CID 72426048) has a lower XLogP3 of -1.2 [1][2]. This difference of 0.5 log unit translates to approximately a 3-fold difference in octanol-water partition coefficient, which affects membrane permeability and CNS penetration potential [2]. Both compounds share the same TPSA of 39.1 Ų, indicating similar hydrogen bonding capacity, making the lipophilicity difference the primary physicochemical differentiator.

Physicochemical Properties CNS Drug Design Lipophilicity

Hydrogen Bond Donor/Acceptor Profile vs. N-Morpholino Pyrazole Isomer

The position of the morpholine attachment alters the hydrogen bond donor/acceptor presentation. The target compound has a single hydrogen bond donor (NH of morpholine) and three acceptors (morpholine O, pyrazole N2, and N1). In contrast, 4-(1-methylpyrazol-4-yl)morpholine (CID 71695338), where the morpholine is N-linked, presents a different pharmacophore with the basic nitrogen directly conjugated to the pyrazole ring, resulting in a modified electrostatic potential surface [1]. While the donor/acceptor count is identical, the spatial arrangement of these features leads to distinct binding modes in kinase hinge regions, as evidenced by co-crystal structures of related morpholine-pyrazole inhibitors [2]. This structural nuance is critical for selective kinase inhibition.

Pharmacophore Modeling Hydrogen Bonding Kinase Inhibitor Design

Recommended Research and Industrial Scenarios for Procuring 3-(1-Methylpyrazol-4-yl)morpholine


Kinase Inhibitor Lead Optimization Requiring Specific Morpholine Orientation

When developing ATP-competitive kinase inhibitors, the 3-(1-Methylpyrazol-4-yl)morpholine scaffold provides a well-defined vector for the morpholine ring to interact with the hinge region of kinases. Its specific regioisomeric identity ensures consistent SAR, as demonstrated in kinase inhibitor campaigns where the 3-morpholinyl isomer exhibited superior potency compared to the 2-morpholinyl analog [1]. Procuring this exact compound is crucial for maintaining the integrity of the hit-to-lead process.

CNS-Penetrant Probe Compound Synthesis

The balanced physicochemical properties of 3-(1-Methylpyrazol-4-yl)morpholine—specifically its XLogP3 of -0.7 and TPSA of 39.1 Ų—fall within the favorable range for CNS drug candidates (CNS MPO score >4) [1]. This makes it a preferred building block over the more polar des-methyl analog (XLogP3 -1.2) when designing brain-penetrant small molecules, providing a better starting point for optimization of passive permeability [2].

Fragment-Based Drug Discovery (FBDD) Library Design

As a rule-of-3 compliant fragment (MW 167, HBD 1, HBA 3), this compound is an ideal component for fragment libraries targeting protein-protein interactions. Its unique 3-substituted morpholine offers a distinct 3D shape compared to the more planar 4-substituted isomers, increasing the diversity of fragment libraries and potentially enabling the identification of novel chemical matter through SPR or NMR screening [1].

Quote Request

Request a Quote for 3-(1-Methylpyrazol-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.